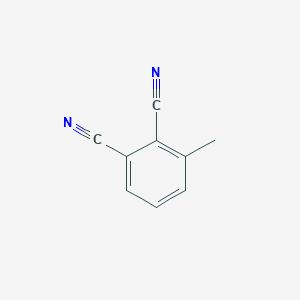

3-Methylphthalonitrile

Descripción

Significance of Phthalonitriles in Contemporary Chemical Science

Phthalonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with two adjacent cyano (-C≡N) groups. Their significance in modern chemical science is profound and multifaceted. Primarily, phthalonitriles are indispensable precursors for the synthesis of phthalocyanines, a group of large, aromatic macrocyclic compounds with a distinctive deep blue-green color. chemscene.com Phthalocyanines are structurally analogous to naturally occurring porphyrins, such as heme and chlorophyll, and exhibit remarkable thermal and chemical stability. chemscene.com

These properties have led to their widespread use as robust industrial dyes and pigments. chemscene.com Beyond their traditional applications, the unique electronic and optical properties of phthalocyanines have made them focal points of research in materials science. They are integral components in the development of:

High-performance polymers: Phthalonitrile-based resins are known for their exceptional thermal stability, making them suitable for high-temperature applications in aerospace and electronics. specificpolymers.comresearchgate.net

Advanced materials: Their derivatives are explored for use in optical recording materials, sensors, and photovoltaic devices. chemscene.com

Catalysis: Metallo-phthalocyanines are effective catalysts in various chemical transformations. chemscene.com

Photodynamic therapy: Certain phthalocyanine (B1677752) derivatives are investigated for their potential in cancer treatment, where they can generate reactive oxygen species upon light activation.

The versatility of phthalonitriles as building blocks for these complex and valuable materials solidifies their crucial position in contemporary chemical research. chemscene.com

Rationale for Research on Substituted Phthalonitriles

The introduction of substituents onto the phthalonitrile (B49051) ring allows for the fine-tuning of the resulting phthalocyanine's properties. This strategic modification is a key driver for research into substituted phthalonitriles. By altering the electronic and steric nature of the substituents, scientists can systematically control the solubility, aggregation behavior, electronic absorption spectra, and catalytic activity of the final phthalocyanine product. researchgate.net

For instance, the attachment of bulky groups can prevent the aggregation of phthalocyanine molecules, a phenomenon that often quenches their desirable photophysical properties. Conversely, the introduction of specific functional groups can enhance their solubility in various solvents, facilitating their processing and application. Research into substituted phthalonitriles is therefore a quest for molecular tailoring, aiming to create materials with optimized performance for specific, high-tech applications. researchgate.net The synthesis of these substituted precursors is a critical and often challenging step, driving innovation in synthetic organic chemistry. rsc.org

Overview of 3-Methylphthalonitrile's Position in Phthalonitrile Chemistry

Within the family of substituted phthalonitriles, this compound occupies a position of particular interest. The methyl group, while simple, imparts a significant influence on the properties of the resulting phthalocyanine. Its presence can influence the regioselectivity of the cyclotetramerization reaction, leading to specific isomers of the final macrocycle. rsc.org

Furthermore, the methyl group provides a reactive site for further functionalization, opening pathways to more complex and tailored phthalocyanine structures. The synthesis of this compound itself has been a subject of study, with various methods developed to achieve its efficient preparation. acs.orgcdnsciencepub.comresearchgate.net Its use as a starting material is documented in the synthesis of various substituted phthalocyanines and related compounds. google.comgoogle.comumn.edu

The study of this compound and its derivatives contributes to a deeper understanding of structure-property relationships in phthalocyanine chemistry. It serves as a model system for investigating the effects of a simple alkyl substituent on the synthesis, structure, and performance of these important macrocycles. Research involving this compound is often aimed at creating novel materials with enhanced properties, such as improved solubility or specific electronic characteristics, for applications in fields like nonlinear optics and materials science. capes.gov.br

Below is a table summarizing key information about this compound and related compounds mentioned in this article.

| Compound Name | Molecular Formula | Key Research Area |

| This compound | C₉H₆N₂ | Precursor to substituted phthalocyanines |

| Phthalonitrile | C₈H₄N₂ | Building block for phthalocyanines |

| Phthalocyanine | C₃₂H₁₈N₈ | Dyes, pigments, advanced materials |

| 4-Nitrophthalonitrile (B195368) | C₈H₃N₃O₂ | Intermediate in phthalocyanine synthesis |

| 4,5-Dichlorophthalonitrile | C₈H₂Cl₂N₂ | Intermediate for substituted phthalonitriles |

| 3-Nitrophthalonitrile | C₈H₃N₃O₂ | Intermediate in phthalocyanine synthesis |

| 4-tert-Butyl-phthalonitrile | C₁₂H₁₂N₂ | Precursor to soluble phthalocyanines |

| 4,5-Dihexylthiophthalonitrile | C₂₀H₂₈N₂S₂ | Precursor for functionalized phthalocyanines |

| 3,4-Pyridinedicarbonitrile | C₇H₃N₃ | Dye sensitizers for solar cells |

| 3-Aminophthalonitrile | C₈H₅N₃ | Dye sensitizers for solar cells |

| 4-Aminophthalonitrile | C₈H₅N₃ | Dye sensitizers for solar cells |

| 4-Methylphthalonitrile (B1223287) | C₉H₆N₂ | Dye sensitizers for solar cells |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVMIPVAUWCHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495946 | |

| Record name | 3-Methylbenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36715-97-6 | |

| Record name | 3-Methyl-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36715-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 3-Methylphthalonitrile

The production of this compound can be achieved through several well-documented synthetic routes. These methods often begin with readily available starting materials and proceed through a series of chemical transformations.

Synthesis via Diels-Alder Reaction Utilizing Maleic Anhydride (B1165640) as Dienophile

A foundational approach to synthesizing phthalonitrile (B49051) derivatives involves the Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds. iitk.ac.in In the case of this compound, this strategy has been attempted using maleic anhydride as the dienophile. scholaris.cadatapdf.com This cycloaddition reaction serves as a key step in constructing the core cyclic structure, which is then further modified to yield the final product. scholaris.ca While this method has been met with moderate success, challenges have arisen, particularly in the subsequent formation of the methylated phthalamide (B166641) derivatives. scholaris.ca

Approaches Involving Phthalic Anhydride and Phthalic Acid Derivatives

Another significant pathway to this compound involves the use of phthalic anhydride and its derivatives. dcu.iebiosynth.com Phthalic anhydride, a commercially important chemical, can be transformed through a series of reactions to produce the desired phthalonitrile. dcu.iewikipedia.org These transformations often involve the conversion of the anhydride to a phthalimide (B116566), followed by further steps to introduce the nitrile groups. scholaris.cadcu.ie The use of phthalic acid derivatives provides a versatile platform for introducing various substituents onto the benzene (B151609) ring, allowing for the synthesis of a range of substituted phthalonitriles. dcu.iegoogle.com

| Starting Material | Key Intermediates | Final Product | Reference |

| 3-Methylphthalic anhydride | 3-Methylphthalimide, 3-Methylphthalamide | This compound | scholaris.ca |

| Phthalic anhydride | Phthalimide | Phthalonitrile | dcu.ie |

DDQ Treatment for Aromatization of Cyanide Addition-Substitution Products

Aromatization is a critical step in many synthetic routes leading to phthalonitriles. The reagent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a powerful oxidizing agent widely used for dehydrogenation reactions, which lead to the formation of aromatic systems. santiago-lab.comdu.ac.inrsc.org In the synthesis of substituted phthalonitriles, DDQ can be employed to aromatize the products of cyanide addition and substitution reactions. grafiati.com For instance, the treatment of cyanide addition-substitution products with DDQ has been shown to yield 4-chloro-3-methylphthalonitrile. grafiati.com This method highlights the utility of DDQ in the final stages of synthesis to achieve the stable aromatic phthalonitrile ring system. santiago-lab.comnih.gov

Other Conventional Synthetic Routes

Beyond the specific pathways mentioned, other conventional methods exist for the synthesis of substituted phthalonitriles. umich.educognitoedu.orgbeilstein-journals.orglibretexts.org One such approach involves the cycloaddition reaction between a 2-substituted furan (B31954) and fumaronitrile. umich.edu This reaction forms a bicyclic intermediate that can be aromatized to yield the desired 3-substituted phthalonitrile. For example, the reaction of 2-heptylfuran (B1666270) with fumaronitrile, followed by treatment with lithium bis(trimethylsilyl)amide, produces 3-heptylphthalonitrile. umich.edu These alternative routes provide chemists with additional strategies to access a variety of substituted phthalonitriles.

Challenges in the Synthesis of Alkyl-Substituted Phthalonitriles

The synthesis of phthalonitriles, particularly those bearing alkyl substituents, is not without its difficulties. These challenges often stem from the inherent reactivity and structural properties of the molecules involved.

Reactivity Limitations Attributed to Steric Hindrance

A significant hurdle in the synthesis of alkyl-substituted phthalonitriles is steric hindrance. dcu.iecore.ac.uk The presence of bulky alkyl groups near the reactive sites can impede the approach of reagents, thereby slowing down or preventing the desired chemical transformations. This is particularly evident in the synthesis of non-peripherally octasubstituted phthalocyanines, which are derived from these phthalonitriles, where lower yields are often observed due to the steric hindrance between the attached substituents. core.ac.uk This steric crowding can also influence the solubility and aggregation properties of the resulting phthalocyanine (B1677752) products. umich.edu For instance, difficulties in the formation of methylated phthalamide derivatives have been noted, which has been attributed to steric hindrance. scholaris.ca

| Challenge | Description | Impact on Synthesis | Reference |

| Steric Hindrance | The presence of bulky alkyl groups near reactive centers obstructs the approach of reagents. | Leads to lower reaction yields and can prevent the formation of desired products, such as in the synthesis of some substituted phthalocyanines. | dcu.iecore.ac.uk |

Intermediate Instability Considerations

The synthesis of this compound, particularly from precursors like 3-methylphthalic anhydride or through ammoxidation of 3-methyl-o-xylene, is often complicated by the instability of key reaction intermediates. A significant challenge arises when using ammonium (B1175870) phthalate (B1215562) derivatives for synthesis. The presence of the methyl group introduces steric hindrance, which can affect the efficiency of nucleophilic substitution reactions.

The conventional synthetic pathway that successfully converts unsubstituted phthalic anhydride to phthalonitrile via phthalimide and phthalamide intermediates is less effective for alkyl-substituted analogues like this compound. acs.org While 3-methylphthalic anhydride can be converted to 3-methylphthalimide in high yield, the subsequent reaction to form the diamide (B1670390) is often problematic. acs.org

Mitigation Strategies for Enhanced Synthetic Efficiency

To address the challenges posed by intermediate instability and competing side reactions, several mitigation strategies have been developed to improve the synthetic efficiency of this compound.

A key strategy to prevent the unwanted conversion of the acid amide intermediate to an imide is to control the reaction environment during amidation. The use of dry ammonia (B1221849) gas instead of aqueous ammonia solutions has been shown to significantly favor the formation of the diamide, achieving yields as high as 80%. This approach minimizes the presence of water, which can facilitate the cyclization to the imide.

Further optimization of the dehydration step is also crucial. Careful control over the dehydration agent, such as thionyl chloride, and the reaction conditions can enhance the conversion of the diamide to the final dinitrile product. Additionally, controlling the reaction temperature is a critical factor. It has been reported that employing lower temperatures during the dehydration of aromatic amides can lead to higher yields of the desired nitrile. acs.org

For industrial-scale production via ammoxidation, managing the reaction parameters is essential for maximizing selectivity towards the dinitrile. Strategies include:

Controlling Reactant Concentrations: Using low initial concentrations of ammonia and water can, under certain conditions, suppress the formation of unwanted byproducts. researchgate.net

Optimizing Molar Ratios: The molar ratio of reactants such as ammonia and oxygen to the xylene substrate must be carefully controlled. For instance, in the ammoxidation of 4-phenyl-o-xylene, a molar ratio of I:NH₃:O₂ = 1:15:6.3 was found to be effective. scirp.org

Temperature and Contact Time: Precise control of the reaction temperature and contact time with the catalyst is vital to maximize the yield of dinitrile while minimizing deep oxidation to byproducts like CO₂ and CO. scirp.orgsbpmat.org.br

These mitigation strategies are summarized in the table below:

| Challenge | Mitigation Strategy | Rationale | Reported Outcome |

| Intermediate Instability (Ammonium half-salt conversion to imide) | Use of dry ammonia gas instead of aqueous ammonia. | Minimizes water, which facilitates the cyclization to the imide, favoring diamide formation. | Diamide yield of up to 80%. |

| Low Dehydration Yield | Lower reaction temperatures during dehydration. acs.org | Reduces thermal decomposition and unwanted side reactions. acs.org | Improved yields of phthalonitrile. acs.org |

| Side Product Formation (in ammoxidation) | Precise control of temperature, contact time, and molar ratios of reactants (ammonia, oxygen). scirp.orgsbpmat.org.br | Optimizes reaction kinetics to favor dinitrile formation over imides and deep oxidation products. scirp.orgsbpmat.org.br | High yield and selectivity for the desired dinitrile. scirp.org |

| Inefficient Laboratory Synthesis | Reverse addition of reactants. acs.org | Can improve reaction control and minimize side reactions. acs.org | Yields as high as 84% for 4-methylphthalonitrile (B1223287). acs.org |

Novel Synthetic Strategies for this compound and Its Derivatives

Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods.

One of the most significant industrial methods is the vapor-phase ammoxidation of the corresponding xylene isomer. researchgate.net This process combines oxidation and ammonolysis in a single step, reacting a methyl-substituted aromatic compound with ammonia and oxygen over a catalyst at high temperatures. scirp.orgsbpmat.org.br While traditionally used for producing unsubstituted phthalonitrile from o-xylene, this method is applicable to substituted xylenes. wikipedia.org Vanadium-based catalysts, often mixed with other metal oxides like antimony, bismuth, and zirconium on a support such as γ-Al₂O₃, have been shown to be effective for this transformation. scirp.org The ammoxidation of 3-methyl-o-xylene would be the analogous route to this compound. The main challenge remains the optimization of catalysts and reaction conditions to maximize selectivity for the dinitrile over the corresponding imide and other oxidation byproducts. scirp.orggoogle.com

A significant advancement in nitrile synthesis is the development of transition-metal-free, cyanide-free direct conversion of methylarenes. nih.gov This pharmaceutical-oriented approach offers a one-step transformation of methyl groups to nitrile groups, avoiding the use of toxic cyanides and residual transition metals. nih.gov For dimethylarenes, this method allows for controlled selectivity to form either mononitriles or dinitriles. nih.gov Applying this methodology to m-xylene (B151644) could provide a direct and cleaner route to 3-methylbenzonitrile (B1361078) or, with further reaction, potentially a pathway to isophthalonitrile derivatives.

A convenient and high-yield laboratory-scale synthesis has been refined from commercially available substituted phthalic anhydrides . acs.org This three-step sequence involves the high-yield conversion of 3-methylphthalic anhydride to 3-methylphthalimide, followed by a carefully controlled dehydration sequence to yield this compound. acs.org This method is particularly valuable as alkyl-substituted phthalic anhydrides can be obtained from the dehydrogenation of Diels-Alder adducts, making a variety of substituted phthalonitriles accessible. acs.org

The development of novel phthalonitrile derivatives for advanced materials, such as phthalocyanines and high-performance polymers, often drives the search for new synthetic strategies. For instance, phthalonitrile monomers containing pyrimidine (B1678525) rings have been successfully synthesized via nucleophilic substitution reactions involving 4-nitrophthalonitrile (B195368) as a key precursor. researchgate.net This highlights a modular approach where a functionalized phthalonitrile is used as a building block to create more complex derivatives.

A summary of these synthetic approaches is presented below:

| Synthetic Strategy | Starting Material(s) | Key Features | Potential Advantages |

| Vapor-Phase Ammoxidation scirp.orgsbpmat.org.br | 3-Methyl-o-xylene, Ammonia, Oxygen | Single-step, continuous process; uses heterogeneous catalysts (e.g., V-based oxides). scirp.orgsbpmat.org.br | Economical for large-scale industrial production. scirp.org |

| Direct, Metal-Free Nitrile Formation nih.gov | m-Xylene | Transition-metal-free and cyanide-free; one-step conversion of methyl groups. nih.gov | Environmentally benign; avoids toxic reagents and metal contamination. nih.gov |

| Synthesis from Substituted Anhydrides acs.org | 3-Methylphthalic Anhydride | Convenient, multi-step laboratory synthesis with high overall yield. acs.org | High-purity product, suitable for lab-scale synthesis of specific isomers. acs.org |

| Modular Synthesis of Derivatives researchgate.net | 4-Nitrophthalonitrile, Phenols | Nucleophilic substitution to build complex molecules from a phthalonitrile precursor. researchgate.net | Allows for the creation of a wide range of functionalized phthalonitrile derivatives for specialized applications. researchgate.net |

Mechanistic Investigations of Reactions Involving 3 Methylphthalonitrile

Nucleophilic Addition and Substitution Mechanisms

Nucleophilic reactions are central to the synthesis of 3-methylphthalonitrile. umn.edu These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient center. umn.eduscholaris.ca In the context of synthesizing substituted phthalonitriles, these mechanisms often proceed through complex intermediates where both addition and substitution steps are critical. mdpi.com

A key synthetic route to this compound involves the reaction of cyclopentadienyliron (CpFe) complexes of chlorobenzenes with a cyanide source, such as sodium cyanide (NaCN). icm.edu.plbibliotekanauki.pl The CpFe moiety activates the aromatic ring, making it susceptible to nucleophilic attack by the cyanide ion (CN⁻).

Complexation : An appropriate chlorotoluene, such as o-chlorotoluene, is complexed with a cyclopentadienyliron cation (CpFe⁺).

Nucleophilic Attack : The resulting complex reacts with NaCN in a solvent like dimethylformamide (DMF). This can lead to both the addition of the cyanide ion to the benzene (B151609) ring and the substitution of the chlorine atom. wikipedia.org Specifically, for the o-chlorotoluene complex, reaction with NaCN results in a mixture of cyclohexadienyl complexes where two cyano groups are attached at the 1- and 6-positions, and the original methyl group is at the 2-position. icm.edu.plbibliotekanauki.pl

Demetallation-Oxidation : The mixture of intermediate iron complexes is then treated with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This step removes the CpFe group and oxidizes the ring, leading to the formation of the aromatic this compound. icm.edu.plbibliotekanauki.pl

The reaction pathway is sensitive to the conditions. For instance, varying the reaction time when reacting the CpFe complex of chlorobenzene (B131634) with NaCN can change the product ratio between the initial addition product and the subsequent substitution product. wikipedia.org

| Starting CpFe Complex | Key Intermediate | Final Product after DDQ Treatment |

|---|---|---|

| CpFe complex of o-chlorotoluene | CpFe-complexed cyclohexadienyl with CN at positions 1 & 6 and CH₃ at position 2 | This compound |

| CpFe complex of o-methoxychlorobenzene | CpFe-complexed cyclohexadienyl with CN at positions 1 & 6 and OCH₃ at position 2 | 3-Methoxyphthalonitrile |

| CpFe complex of o-phenoxychlorobenzene | CpFe-complexed cyclohexadienyl with CN at positions 1 & 6 and OPh at position 2 | 3-Phenoxyphthalonitrile |

Regioselectivity refers to the preference for a reaction to occur at one position over another, resulting in one constitutional isomer as the major product. scispace.comlibretexts.orgnih.gov In the synthesis of this compound from the CpFe complex of o-chlorotoluene, the reaction is highly regioselective. icm.edu.plbibliotekanauki.pl The initial ortho-substituent (the methyl group) on the benzene ring directs the incoming nucleophiles to specific positions. The addition of cyanide ions happens regiospecifically at positions ortho to the electron-withdrawing chloro substituent, which are also specific relative to the methyl group, ultimately yielding the 3-substituted phthalonitrile (B49051) after oxidation.

Stereochemistry , which describes the 3D arrangement of atoms, is also a key aspect. Nucleophilic attack on the CpFe-complexed ring typically occurs from the exo face (the side opposite the bulky Fe atom), leading to specific stereoisomers in the intermediate cyclohexadienyl complexes. icm.edu.pl The backside attack mechanism is a common feature in nucleophilic substitution reactions, leading to an inversion of the bonding geometry at the carbon center. numberanalytics.com While the final phthalonitrile product is planar and achiral, the stereochemistry of the intermediates is crucial for the reaction to proceed correctly.

Role of this compound in Cyclotrimerization Processes

This compound serves as a monomer precursor for the synthesis of larger, complex macrocycles like phthalocyanines and subphthalocyanines through a process called cyclotrimerization. scholaris.casolubilityofthings.com This reaction involves the joining of three or four phthalonitrile units to form a highly conjugated ring system.

The general mechanism for the cyclotrimerization of a phthalonitrile to form a boron subphthalocyanine (B1262678) (BsubPc) involves:

Reaction of the phthalonitrile (in this case, this compound) in the presence of a strong Lewis acid, typically a boron trihalide like BCl₃. solubilityofthings.com

The Lewis acid coordinates to the nitrile groups, activating them for intermolecular reaction.

Three molecules of the asymmetrically substituted this compound condense around the boron atom, forming the characteristic cone-shaped BsubPc structure. solubilityofthings.com

Because the starting this compound is asymmetric, its cyclotrimerization can result in a mixture of isomers. solubilityofthings.com These resulting methylated subphthalocyanines are of interest for their potential applications in organic electronics. ptb.de Similarly, phthalonitrile monomers can be polymerized (cured) at high temperatures to form thermosetting resins, which are known for their exceptional thermal stability. nih.govugent.be

Kinetic Studies of Relevant Reaction Pathways

Kinetic studies investigate the rates and mechanisms of chemical reactions. rsc.org For reactions involving phthalonitriles, these studies are essential for optimizing polymerization conditions and understanding catalyst efficiency. While detailed kinetic data specifically for this compound are scarce in the reviewed literature, studies on analogous compounds provide insight.

For example, kinetic analysis of the curing (polymerization) of other phthalonitrile systems, such as 4-(3-aminophenoxy)phthalonitrile, has been performed using techniques like Differential Scanning Calorimetry (DSC). Such studies can determine key parameters like the activation energy, which for the autocatalytic cyclotrimerization of that compound was found to be approximately 120 kJ/mol. Kinetic studies on the synthesis of silver nanowires have also utilized modeling to determine rate constants for nucleation and growth. nih.gov The Finke–Watzky model is one such tool used to find rate constants for two-step nucleation (k₁) and growth (k₂) processes. nih.gov For complex reaction networks, microkinetic modeling is employed to analyze the effects of catalyst properties and reaction conditions on activity and selectivity. nih.gov These methodologies could be applied to better understand and control the synthesis and polymerization of this compound.

Theoretical Models of Reaction Intermediates and Transition States

Theoretical and computational models are powerful tools for elucidating reaction mechanisms, especially for characterizing short-lived intermediates and high-energy transition states that are difficult to observe experimentally. mdpi.comnih.gov Transition State Theory (TST) provides a framework for understanding reaction rates by assuming a quasi-equilibrium between reactants and an activated complex at the transition state. wikipedia.orglibretexts.orgsolubilityofthings.com

Density Functional Theory (DFT) is a widely used quantum mechanical method to model these processes. numberanalytics.comresearchgate.net Although studies focusing specifically on this compound are limited, research on the closely related 4-methylphthalonitrile (B1223287) and other derivatives demonstrates the utility of this approach. icm.edu.plbibliotekanauki.pl

Key applications of these theoretical models include:

Geometry Optimization : Calculating the most stable three-dimensional structures of reactants, intermediates, products, and transition states. icm.edu.pl

Electronic Structure Analysis : Investigating the distribution of electrons using methods like Natural Bond Orbital (NBO) analysis to understand charge transfer and reactivity. scispace.com For 4-methylphthalonitrile, DFT calculations have been used to determine frontier molecular orbital energies (HOMO-LUMO), which are crucial for predicting electronic and spectral properties.

Predicting Reaction Barriers : Computational modeling can predict steric hindrance and help identify solvents that can stabilize transition states, thereby guiding experimental design.

Spectroscopic Analysis : Time-dependent DFT (TD-DFT) is used to calculate and interpret electronic absorption spectra (UV-Vis), assigning absorption bands to specific electronic transitions (e.g., π → π*). icm.edu.plbibliotekanauki.pl

These computational approaches provide a molecular-level understanding of the reaction pathways, complementing experimental findings and aiding in the rational design of new synthetic routes and materials.

Derivatization and Advanced Chemical Transformations

Synthesis of Boron Subphthalocyanine (B1262678) Derivatives from 3-Methylphthalonitrile

Boron subphthalocyanines (BsubPcs) are unique aromatic macrocycles composed of three isoindole units linked by aza-nitrogens, with a central boron atom. researchgate.net The synthesis of BsubPcs from phthalonitrile (B49051) precursors is a key area of materials science research. scholaris.cascholaris.ca

The primary pathway to synthesizing boron subphthalocyanines involves the template-driven cyclotrimerization of a phthalonitrile derivative in the presence of a boron trihalide, such as boron trichloride (B1173362) (BCl₃). scholaris.canih.gov In this reaction, the boron compound acts as both a Lewis acid and a template, guiding the assembly of three phthalonitrile units into the characteristic cone-shaped BsubPc structure. nih.gov Research has specifically outlined the synthesis of this compound as a precursor for the creation of novel boron subphthalocyanines, which are of interest for applications in organic photovoltaics. scholaris.cascholaris.ca The differentiation of the phthalonitrile precursor, such as using this compound, is a critical step that enables the introduction of specific peripheral functional groups onto the BsubPc framework. researchgate.net

| Reaction Type | Precursor | Reagent/Template | Product |

| Cyclotrimerization | This compound | Boron Trichloride (BCl₃) | Chloro[tri(methyl)subphthalocyaninato]boron(III) |

This table provides a generalized representation of the synthesis of boron subphthalocyanines from this compound.

Formation of Substituted Phthalocyanines from this compound

Phthalocyanines (Pcs) are larger analogues of subphthalocyanines, consisting of four isoindole units. This compound is a suitable precursor for the synthesis of these peripherally substituted macrocycles. google.comgoogle.com The synthesis typically involves heating the phthalonitrile precursor with a metal salt, which templates the formation of the metallated phthalocyanine (B1677752) complex. google.com

The position of substituents on the phthalocyanine ring significantly impacts the molecule's properties. Density Functional Theory (DFT) calculations reveal that substituents at the non-peripheral positions (such as the methyl group derived from this compound) have a more pronounced effect on the molecular structure and spectroscopic properties than those at the peripheral positions. nih.gov

Non-peripheral substitution can cause distortions in the planarity of the phthalocyanine ring, which in turn alters the electronic and absorption spectra. nih.gov The introduction of electron-donating groups, like methyl, can decrease the HOMO-LUMO energy gap, leading to a red-shift in the main electronic absorption band (Q-band). researchgate.net The type and position of these substituents are critical for tuning the molecule's light-absorbing capabilities and redox potentials for various applications. researchgate.netinstras.com

| Substituent Position | Influence on Molecular Structure | Impact on Spectroscopic Properties |

| Non-peripheral | More significant distortion of the macrocycle's planarity. nih.gov | Pronounced changes to electronic absorption spectra (Q-band) and molecular orbitals. nih.gov |

| Peripheral | Less significant structural changes. nih.gov | More subtle effects on electronic and spectroscopic properties compared to non-peripheral substitution. nih.gov |

This table summarizes the general effects of substituent positioning on the properties of the phthalocyanine framework, based on theoretical studies.

Beyond traditional synthesis methods, novel pathways for phthalocyanine formation have been explored. One such pathway involves an unprecedented double-addition of oximes to the nitrile groups of phthalonitriles. researchgate.netlookchem.com This reaction, mediated by a metal ion like Nickel(II), provides an efficient and alternative route to synthesizing phthalocyanine complexes. researchgate.net While not specifically detailed for this compound, this method represents an advanced chemical transformation applicable to phthalonitrile derivatives in general for the construction of the macrocyclic ring. lookchem.com

Functionalization Strategies of the this compound Framework

Further chemical modifications can be performed on the this compound molecule itself to create more complex precursors. One documented strategy involves the functionalization of the methyl group. Research has shown that this compound can undergo free-radical bromination using N-bromosuccinimide (NBS) and light to produce 3-(bromomethyl)phthalonitrile. core.ac.uk This transformation converts the methyl group into a more reactive handle, which can then be used for subsequent reactions, such as introducing thio-groups. core.ac.uk

Additionally, the synthesis of this compound itself can be viewed as a functionalization strategy. One reported method involves the reaction of an (η⁶-o-chlorotoluene)(η⁵-cyclopentadienyl)iron cation with sodium cyanide, followed by oxidative demetallation, to yield this compound. cdnsciencepub.com This approach demonstrates the construction of the this compound framework from organometallic precursors. cdnsciencepub.com

Development of Novel Heterocyclic Systems Incorporating this compound Moieties

The strategic derivatization of this compound has paved the way for the synthesis of a diverse array of novel heterocyclic systems, extending beyond the well-established realm of phthalocyanines and subphthalocyanines. Researchers have successfully employed this compound as a versatile building block to construct complex molecular architectures with unique properties and potential applications. These efforts have led to the development of innovative synthetic methodologies and the discovery of new classes of heterocyclic compounds.

One of the key areas of exploration has been the synthesis of isoindoline (B1297411) derivatives. These compounds, which are structurally related to the repeating units of phthalocyanines, have been the focus of significant research due to their interesting chemical and physical properties. The reaction of phthalonitriles with various reagents can lead to the formation of functionalized isoindolines. For instance, processes have been developed for the production of 1-amino-3-imino-isoindolenines by reacting o-arylene dinitriles with substances that release ammonia (B1221849). google.com These isoindolenine derivatives can be further modified, for example, by reaction with phenyl hydrazine (B178648) to yield intensely colored compounds. google.com

Furthermore, this compound has been utilized in the synthesis of more complex fused heterocyclic systems. The reactivity of the nitrile groups allows for cyclization reactions with various binucleophiles, leading to the formation of novel polycyclic structures. For example, research into the synthesis of fused 1,2,3-triazole and isoindoline derivatives has shown that benzyl (B1604629) bromides with an ortho-substituted α,β-unsaturated ketone moiety can serve as precursors for intramolecular azide (B81097)–alkene cascade reactions, yielding these heterocyclic systems under mild, catalyst-free conditions. rsc.org While not directly starting from this compound, these strategies highlight the potential for developing similar pathways using appropriately functionalized derivatives of this compound.

The synthesis of metal-chelating ligands is another significant application of this compound. A convenient synthesis of 3- and 4-methylphthalonitrile (B1223287) has been reported, which serves as a precursor for metal‐chelating 1,3‐bis(2′‐pyridylimino)isoindolines. acs.org These compounds are of interest for their ability to form stable complexes with various metal ions.

The following table summarizes some of the novel heterocyclic systems that have been developed utilizing phthalonitrile precursors, including derivatives that could be conceptually derived from this compound.

| Heterocyclic System | Precursor(s) | Reagents/Conditions | Key Findings |

| Isoindoline Derivatives | Aziridine, Isocyanide | Pd-catalysis | Efficient and practical synthesis with moderate to good yields. rsc.org |

| 1-Amino-3-imino-isoindolenines | o-Arylene dinitriles | Substances giving off ammonia (e.g., urea) | Formation of hitherto unknown intermediates in phthalocyanine synthesis. google.com |

| Fused 1,2,3-Triazole Derivatives | Benzyl bromides with ortho-substituted α,β-unsaturated ketone | Sodium azide in DMF | Catalyst-free synthesis with excellent yields and good regiospecificity. rsc.org |

| 1,3-Bis(2'-pyridylimino)isoindolines | 3- and 4-Methylphthalonitrile | 2-Aminopyridine | Synthesis of metal-chelating ligands. acs.org |

| Fused Pyrazolinoquinolizine Derivatives | 5-tert-Amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde, Malononitrile/Cyanoacetamide | Anhydrous zinc chloride | Synthesis based on the tert-amino effect. beilstein-journals.org |

This ongoing research into the derivatization of this compound continues to expand the landscape of accessible heterocyclic compounds, offering new avenues for the design and synthesis of functional materials and molecules.

Coordination Chemistry and Metallophthalocyanine Synthesis

Ligand Design and Coordination Properties of 3-Methylphthalonitrile

This compound serves as a crucial synthon in ligand design, primarily for the creation of substituted phthalocyanine (B1677752) ligands. The molecule itself, possessing two nitrile (-C≡N) groups on a benzene (B151609) ring, has the potential to act as a bidentate ligand. However, its most significant role is as a precursor that undergoes cyclotetramerization to form a highly conjugated macrocyclic ligand. researchgate.net

The coordination properties are dictated by the lone pair of electrons on each of the two nitrogen atoms of the nitrile groups. msu.edu These nitrile groups can coordinate to a metal center, but the formation of a four-membered chelate ring would be highly strained. Instead, the molecule is predisposed to participate in template-driven reactions that assemble four units into the much more stable phthalocyanine ring system. researchgate.netimist.ma

The methyl group on the 3-position (an 'outer' or non-peripheral position) influences the properties of the resulting macrocycle. This substitution impacts the solubility, aggregation behavior, and electronic properties of the final metallophthalocyanine complex, which are key considerations in the design of functional materials. imist.mascholaris.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆N₂ |

| Molar Mass | 142.16 g/mol |

| Appearance | Solid |

| CAS Number | 36715-97-6 bldpharm.com |

| Synonyms | 3-Methyl-1,2-dicyanobenzene |

Synthesis of Metal Complexes with this compound as Ligands

While the predominant use of this compound is in forming phthalocyanines, it can theoretically form simpler coordination complexes where the molecule acts as a ligand. In such cases, the two nitrile groups would coordinate to a metal ion. uni-siegen.de The synthesis would typically involve the reaction of a metal salt with this compound in a suitable solvent. msu.edu However, the literature overwhelmingly focuses on its use as a precursor for metallophthalocyanines because the thermodynamic driving force strongly favors the formation of the stable, 18-π electron aromatic macrocycle. researchgate.netimist.ma The synthesis of stable, simple chelate complexes with a single this compound ligand is not a common application.

Metallophthalocyanine Formation from this compound Precursors

The most important reaction of this compound in coordination chemistry is its cyclotetramerization to form metallophthalocyanines (MPcs). imist.ma This process is a template synthesis, where a metal ion directs the assembly of four precursor molecules. google.com The general reaction involves heating four equivalents of this compound with a metal salt, often in a high-boiling point solvent like quinoline (B57606) or N,N-dimethylformamide (DMF), or in the absence of a solvent (neat). imist.maresearchgate.net This results in the formation of a tetramethyl-substituted metallophthalocyanine, where the central metal ion is coordinated by the four isoindole nitrogen atoms of the macrocycle.

Table 2: Examples of Metallophthalocyanine Synthesis from Phthalonitrile (B49051) Precursors

| Metal Ion Source | Precursor | Reaction Conditions | Product Type |

|---|---|---|---|

| Metal Acetates (e.g., Co(OAc)₂) | Substituted Phthalonitrile | 200 °C, neat | Cobalt(II) Phthalocyanine researchgate.net |

| Metal Chlorides (e.g., BCl₃) | Phthalonitrile | Reflux | Chloro-Boron Subphthalocyanine (B1262678) scholaris.ca |

| Co-adsorbed Iron atoms | Diphenyl-naphthalenedicarbonitrile | Annealing on Ag(111) surface | Iron Naphthalocyanine nih.gov |

The formation of metallophthalocyanines from this compound is a classic example of a template-driven macrocyclization. The metal ion acts as a template or a scaffold, gathering and orienting four molecules of this compound around itself. nih.gove-bookshelf.de This pre-organization of the reactants into a specific spatial arrangement drastically increases the probability of the desired intramolecular cyclization reactions occurring, leading to the formation of the 16-membered inner ring of the phthalocyanine. nih.gov

This kinetic template effect significantly enhances the yield of the macrocyclic product while suppressing competing side reactions like linear polymerization or the formation of other oligomers. e-bookshelf.denih.gov The size of the templating metal ion can also be a determining factor in the size of the resulting macrocycle; for instance, larger metal ions can sometimes template the formation of larger "superphthalocyanines" from five precursor units. nih.gov

In the resulting metallophthalocyanine complex derived from this compound, the macrocycle itself acts as a tetradentate, dianionic ligand. It typically enforces a square planar geometry on the central metal ion by coordinating through its four inner nitrogen atoms. libretexts.orgresearchgate.net

However, the coordination number of the central metal is not limited to four. Many metal ions can expand their coordination sphere to five or six by binding additional ligands, known as axial ligands, in the positions above and below the plane of the phthalocyanine ring. libretexts.org This results in square pyramidal (coordination number 5) or octahedral (coordination number 6) geometries. The ability to accept axial ligands depends on the identity of the metal ion, its oxidation state, and the surrounding chemical environment. uni-siegen.de For example, zinc(II) and cobalt(II) phthalocyanines are known to coordinate axial ligands such as pyridine (B92270) or water.

Table 3: Common Coordination Geometries in Metallophthalocyanines

| Metal Ion Example | Typical Coordination Number | Common Geometry | Potential for Axial Ligands |

|---|---|---|---|

| Cu(II) | 4 or 5 | Square Planar, Square Pyramidal | Moderate |

| Zn(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Octahedral | High |

| Co(II) | 4 or 5 | Square Planar, Square Pyramidal | High |

| Fe(II)/(III) | 4, 5, or 6 | Square Planar, Square Pyramidal, Octahedral | High |

Bioinorganic and Medicinal Aspects of this compound Derived Complexes

The field of bioinorganic chemistry investigates the role and application of metal complexes in biological systems. researchgate.netfiveable.me Metallophthalocyanines derived from precursors like this compound have garnered significant interest for medicinal applications, particularly in photodynamic therapy (PDT) for cancer. imist.manih.gov

In PDT, a non-toxic photosensitizer drug is administered and accumulates in tumor tissue. When irradiated with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species that induce cell death. umn.edu

Complexes such as zinc(II) tetramethylphthalocyanine, synthesized from this compound, are investigated for these properties. The central metal ion and peripheral substituents are crucial for PDT efficacy. umn.edu Diamagnetic metals like Zinc(II) are often preferred as they promote a long-lived triplet excited state, which is necessary for efficient singlet oxygen generation. The methyl groups introduced by the this compound precursor can enhance the solubility of the complex in biological media and modulate its electronic structure, thereby fine-tuning its photophysical properties and therapeutic effectiveness. uzh.chtum.de

Applications in Advanced Materials Science

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Phthalonitrile (B49051) derivatives have emerged as significant materials in the field of solar energy conversion, particularly in Dye-Sensitized Solar Cells (DSSCs). sbq.org.br DSSCs function based on the photoinduced electron injection from an excited organic dye to the conduction band of a nanocrystalline semiconductor, typically titanium dioxide (TiO₂). sbq.org.br The performance of these cells is critically dependent on the properties of the organic dye sensitizer, which is responsible for light absorption and the initial electron transfer. mdpi.com

Phthalonitrile derivatives are investigated as metal-free organic dyes in DSSCs. scispace.com The fundamental process involves the excitation of the dye molecule upon absorbing sunlight, followed by the injection of an electron into the semiconductor's conduction band. scispace.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that for phthalonitrile derivatives, including isomers like 4-methylphthalonitrile (B1223287), the lowest energy excited states are responsible for these photoinduced electron transfer processes. scispace.comresearchgate.net This electron injection from the excited dye to the semiconductor electrode is a quintessential interfacial electron transfer reaction. scispace.com The unique π-conjugated structure of phthalocyanines, which can be formed from phthalonitrile precursors, facilitates efficient photoinduced electron-transfer processes. researchgate.net The properties of these processes can be fine-tuned by selecting the central metal atom and the nature of peripheral substituents on the phthalocyanine (B1677752) ring. researchgate.net

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the efficiency of this electron transfer. For the dye to effectively inject an electron, its LUMO energy level must be higher than the conduction band edge of the semiconductor (e.g., TiO₂), while the HOMO level should be lower than the redox potential of the electrolyte to ensure efficient dye regeneration. Studies on various phthalonitrile derivatives confirm that their HOMO energies fall within the TiO₂ bandgap, facilitating the desired electron injection process.

The efficiency of DSSCs can be significantly enhanced by strategically modifying the molecular structure of the dye sensitizer. researchgate.net In donor-π-acceptor (D-π-A) type dyes, the choice of different components is critical. For phthalonitrile-based dyes, structural modifications, such as the introduction of functional groups like methyl or amino groups, play a vital role.

Below is a table comparing the calculated electronic properties of 4-methylphthalonitrile with other phthalonitrile derivatives, illustrating the effect of structural changes.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3,4-pyridinedicarbonitrile | -7.42 | -1.46 | 5.96 |

| 3-aminophthalonitrile | -6.89 | -1.35 | 5.54 |

| 4-aminophthalonitrile | -6.83 | -1.26 | 5.57 |

| 4-methylphthalonitrile | -7.15 | -1.39 | 5.76 |

| Data sourced from DFT/B3LYP calculations. researchgate.net |

Phthalonitrile Resins and High-Performance Polymers

Phthalonitrile resins represent a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for applications in aerospace and defense industries. researchgate.netmdpi.com

Phthalonitrile resins are typically synthesized from bisphenol-based phthalonitrile monomers. For instance, a phthalonitrile monomer containing a methyl group can be synthesized from Bisphenol A, resulting in a bisphenol A (methyl) phthalonitrile monomer (BPAh). researchgate.net The synthesis generally involves a nucleophilic substitution reaction. researchgate.net

The curing (or polymerization) of these monomers into a highly cross-linked network is a critical step. The curing behavior is studied using techniques like Differential Scanning Calorimetry (DSC) and rheological analysis. researchgate.net DSC analysis helps determine the processing window, which is the temperature range between the melting point and the onset of the curing reaction. researchgate.net For example, the curing of a phthalonitrile monomer might show an onset temperature around 269 °C with a processing window of approximately 40 °C. researchgate.net The curing process involves complex reactions that lead to the formation of highly stable structures like triazine and phthalocyanine rings. mdpi.comnih.gov Studies have shown that the inclusion of certain structures, such as methylene (B1212753) or methyne groups, can effectively promote the curing reaction of phthalonitrile, whereas a methyl group alone may not have a significant promoting effect. researchgate.net

The defining characteristic of cured phthalonitrile polymers is their outstanding thermal stability. This is quantified using Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA). researchgate.net TGA measures the weight loss of a material as a function of temperature, with the temperature at which 5% weight loss occurs (Td5) being a key metric for thermal stability. Cured phthalonitrile resins consistently exhibit high Td5 values, often exceeding 450-500 °C, and produce a high percentage of char yield at elevated temperatures (e.g., 800 °C), indicating their resistance to decomposition. researchgate.netresearchgate.net

DMA is used to determine thermomechanical properties, including the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Phthalonitrile-based thermosets are known for their very high Tg values, often surpassing 400 °C and in some cases exceeding 500 °C. researchgate.netresearchgate.net

The table below presents typical thermal properties for various phthalonitrile-based resins, highlighting their high-performance nature.

| Resin System | Td5 (°C) | Char Yield at 800°C (N₂) (%) | Glass Transition Temp. (Tg) (°C) |

| BPEh Post-cured | 495 | 73.1 | >500 |

| BPFh Post-cured | 491 | 71.9 | >500 |

| MEG-PN Cured | 448 | 75.6 | ~397 |

| Tyramine-based Cured | - | - | 480 |

| BPh-B Cured at 375°C | 538 | - | - |

| Data compiled from multiple research sources. researchgate.netmdpi.comresearchgate.net |

To leverage their superior properties for structural applications, phthalonitrile resins are often used as a matrix material in fiber-reinforced composites. researchgate.net High-strength fibers such as carbon or glass fibers are impregnated with the uncured phthalonitrile resin using various manufacturing techniques. ijirset.comresearchgate.net Common methods include hand lay-up, resin transfer molding (RTM), and compression molding. researchgate.netdntb.gov.ua

The resulting composites exhibit exceptional mechanical properties, such as high flexural strength and modulus, even at elevated temperatures. researchgate.netresearchgate.net For example, a carbon-fiber reinforced composite using a lignin-derived phthalonitrile resin achieved a flexural strength of 756 MPa and a modulus of 119 GPa. researchgate.net Similarly, glass fiber (GF) reinforced composites have demonstrated flexural strengths in the range of 500–766 MPa. researchgate.net Scanning electron microscopy (SEM) of fracture surfaces often reveals strong interfacial adhesion between the fibers and the phthalonitrile matrix, which is crucial for achieving these high mechanical performance levels. researchgate.net

Supramolecular Assemblies and Functional Materials

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov These interactions drive the self-assembly of molecules into well-defined, functional structures. nih.govnih.gov Phthalonitriles and their derivatives, particularly phthalocyanines which are formed from the cyclotetramerization of phthalonitriles, are known to participate in supramolecular chemistry. rsc.org

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, forming the basis of host-guest chemistry. wikipedia.orgkeaipublishing.com While specific studies on the molecular recognition capabilities of 3-methylphthalonitrile as a host or guest are scarce, its potential lies in its ability to be a precursor for more complex supramolecular structures. The methyl group can influence the solubility and packing of the resulting assemblies.

The self-assembly of phthalonitrile derivatives is most prominently observed in the formation of phthalocyanines. rsc.org The process is typically a self-condensation reaction that can be initiated by a nucleophile or templated by a metal ion. rsc.org The resulting planar, aromatic phthalocyanine molecules have a strong tendency to aggregate via π-π stacking, leading to the formation of one-dimensional columns or other ordered structures. rug.nl This self-assembly is crucial for the development of functional materials with applications in electronics and photonics. nih.govamolf.nl The presence of substituents like the methyl group in this compound can modulate these intermolecular interactions, thereby affecting the self-assembly process and the properties of the final material.

Stimuli-responsive materials, also known as "smart" materials, can change their properties in response to external stimuli such as light, temperature, pH, or an electric/magnetic field. magtech.com.cnrsc.org This behavior is often achieved by designing polymers or molecular assemblies with switchable non-covalent interactions or conformational changes. magtech.com.cn

There is limited direct research on the use of this compound in the design of stimuli-responsive systems. However, the broader class of phthalonitrile-based materials offers potential in this area. For instance, the incorporation of phthalocyanines, derived from phthalonitriles, into polymer backbones could lead to photo-responsive materials due to the photophysical properties of the phthalocyanine macrocycle. unsw.edu.au Furthermore, the modification of the phthalonitrile unit with specific functional groups that are sensitive to external stimuli could pave the way for the development of novel smart materials.

Catalytic Applications

This compound serves as a ligand precursor for the synthesis of metal complexes, particularly metallophthalocyanines, which have shown significant catalytic activity in various chemical transformations.

Catalysis can be broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. wikipedia.org

Homogeneous Catalysis: Metal complexes of phthalocyanines derived from substituted phthalonitriles can act as homogeneous catalysts. mpg.de These complexes, often involving transition metals like iron, cobalt, or copper, are soluble in organic solvents and can catalyze oxidation reactions. pageplace.demdpi.com The catalytic cycle typically involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center. pageplace.de The steric and electronic properties of the ligands, influenced by substituents like the methyl group, can affect the catalyst's activity and selectivity. researchgate.net

Heterogeneous Catalysis: For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture. essentialchemicalindustry.orgresearchgate.net Phthalocyanine complexes can be immobilized on solid supports, such as silica, alumina, or polymers, to create heterogeneous catalysts. researchgate.net These supported catalysts have been used in various oxidation and reduction reactions. The porous structure of the support can also influence the selectivity of the catalytic process. essentialchemicalindustry.org

Metal complexes derived from phthalonitriles have been notably applied as catalysts in oxidation reactions. mdpi.comnih.gov For instance, iron and other transition metal polynuclear complexes have been studied as catalysts for the oxidation of alkanes, olefins, and alcohols using peroxides as the oxidant. mdpi.com In many cases, these polynuclear complexes exhibit higher activity and regioselectivity compared to their mononuclear counterparts. mdpi.com

Iron complexes, in particular, are known to catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals, which can then oxidize organic substrates. mdpi.com The catalytic oxidation of small organic molecules like benzyl (B1604629) alcohol and benzaldehyde (B42025) has been demonstrated using molecular iron complexes, leading to the clean formation of benzoic acid. nih.gov

While these examples showcase the catalytic potential of metal complexes derived from phthalonitrile-type precursors, specific and detailed research on the catalytic performance of complexes derived directly from this compound in various reaction systems is an area that warrants further investigation. The methyl group's influence on the catalyst's stability, solubility, and electronic properties could offer advantages in specific catalytic applications.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional NMR techniques used to identify the types and number of hydrogen and carbon atoms in a molecule.

The ¹H NMR spectrum of 3-Methylphthalonitrile is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl group, being attached to the aromatic ring, would appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbons of the benzene ring, the two nitrile carbons, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing nitrile groups and the electron-donating methyl group.

Please note: The following data is predicted using advanced chemical modeling software and is intended for illustrative purposes.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.72 | Doublet | 1H | Aromatic H |

| 7.65 | Triplet | 1H | Aromatic H |

| 7.50 | Doublet | 1H | Aromatic H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 142.1 | Aromatic C-CH₃ |

| 134.5 | Aromatic C-H |

| 133.8 | Aromatic C-H |

| 130.2 | Aromatic C-H |

| 116.5 | Aromatic C-CN |

| 115.8 | Aromatic C-CN |

| 115.5 | Nitrile (-C≡N) |

| 114.9 | Nitrile (-C≡N) |

Two-dimensional (2D) NMR techniques, such as Correlated Spectroscopy (COSY), are employed to establish the connectivity between protons within a molecule. A COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds.

For this compound, a ¹H-¹H COSY spectrum would be crucial for definitively assigning the signals of the aromatic protons. Cross-peaks would be observed between the signals of adjacent protons on the aromatic ring. For instance, the proton signal at δ 7.65 ppm (triplet) would show correlations to both the proton signals at δ 7.72 ppm (doublet) and δ 7.50 ppm (doublet), confirming their adjacency on the benzene ring. The methyl proton signal at δ 2.55 ppm would not show any cross-peaks, consistent with it being a singlet with no adjacent protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) spectroscopy is a high-sensitivity technique that provides a detailed vibrational spectrum of a compound. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration. Additionally, the spectrum shows characteristic absorptions for the aromatic C-H bonds and the C-H bonds of the methyl group.

Please note: The following data is predicted using advanced chemical modeling software and is intended for illustrative purposes.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | -CH₃ |

| 2235-2220 | C≡N Stretch | Nitrile |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol or acetonitrile, is characterized by absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the conjugated π-system of the benzene ring and the nitrile groups. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. The substitution pattern on the benzene ring influences the energy of these transitions and thus the position of the absorption maxima.

Please note: The following data is predicted using advanced chemical modeling software and is intended for illustrative purposes.

Table 4: Predicted UV-Vis Spectral Data for this compound (Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~245 | ~14,000 | π → π* |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for the molecular mass determination and structural elucidation of organic compounds.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large and thermally labile molecules with minimal fragmentation. case.edu In this method, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, leading to the desorption and ionization of the analyte. case.edu

While the direct MALDI-TOF MS analysis of this compound is not commonly reported, this technique is extensively used for the characterization of its derivatives, particularly phthalocyanines. For example, the MALDI-TOF-MS spectrum of an aldehyde-substituted zinc phthalocyanine (B1677752) (ZnPc), synthesized from a corresponding phthalonitrile (B49051) precursor, confirms the successful cyclotetramerization and provides the molecular weight of the final macrocycle. researchgate.net The spectrum of the precursor, 4-(5-(diethylamino)-2-formylphenoxy) phthalonitrile, shows a molecular ion peak [M+H]⁺ that confirms its molecular mass. researchgate.net

The choice of matrix is crucial in MALDI-TOF MS. For many synthetic compounds, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) has been shown to be an excellent matrix. nih.gov However, care must be taken as DCTB can form adducts with compounds containing aliphatic primary or secondary amino groups. nih.gov For the analysis of this compound, a suitable matrix would be chosen to ensure efficient ionization and accurate mass determination. The expected molecular ion peak for this compound (C₉H₆N₂) would correspond to its molecular weight of 142.16 g/mol .

Table 1: Representative MALDI-TOF-MS Data for a Phthalonitrile Derivative and its Corresponding Phthalocyanine. This table is interactive. You can sort and filter the data.

| Compound | Precursor/Product | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-(5-(diethylamino)-2-formylphenoxy) phthalonitrile | Precursor | 306.12 | 306.35 | researchgate.net |

Liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-Q-ToF-MS) combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a Q-ToF mass spectrometer. nih.gov This technique is particularly useful for the identification and structural elucidation of compounds in complex mixtures through the analysis of their fragmentation patterns. ncsu.edu

For this compound, a plausible fragmentation pathway would involve the initial formation of the molecular ion [C₉H₆N₂]⁺•. Subsequent fragmentation could proceed through several pathways:

Loss of HCN: This would lead to a fragment ion with the formula [C₈H₅N]⁺•.

Loss of a methyl radical (•CH₃): This would result in a [C₈H₃N₂]⁺ fragment.

Ring fragmentation: Cleavage of the aromatic ring could also occur, leading to smaller fragment ions.

The high-resolution capabilities of Q-ToF-MS would allow for the determination of the elemental composition of these fragment ions, aiding in the elucidation of the fragmentation mechanism. nih.gov

Table 2: Predicted Fragmentation of this compound in LC-Q-ToF-MS. This table is interactive. You can sort and filter the data.

| Precursor Ion | Formula | Predicted Fragment Ion | Formula of Fragment | Neutral Loss |

|---|---|---|---|---|

| [C₉H₆N₂]⁺• | This compound | [C₈H₅N]⁺• | - | HCN |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. The diffraction pattern of X-rays scattered by the ordered atoms in a crystal allows for the calculation of the electron density distribution and thus the precise arrangement of atoms.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and molecular conformation.

While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, the structure of a closely related compound, 3-(m-tolyloxy)phthalonitrile , has been determined. nih.gov This compound crystallizes in the orthorhombic space group Pbca. The analysis of this structure reveals that the dihedral angle between the two benzene rings is 65.49 (9)°. nih.gov

Another relevant structure is that of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile , which crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net In this molecule, the dihedral angle between the indole and phthalonitrile moieties is 42.17(8)°. researchgate.net The determination of such crystal structures allows for a detailed understanding of the molecular geometry.

Table 3: Crystallographic Data for 3-(m-Tolyloxy)phthalonitrile. This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀N₂O |

| Molecular Weight | 234.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 25.514 (3) |

| b (Å) | 14.6064 (18) |

| c (Å) | 6.6109 (6) |

| V (ų) | 2463.7 (5) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.263 |

Data from Ocak Iskeleli, N. (2008). 3-(m-Tolyloxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(1), o401. nih.gov

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. ias.ac.in The analysis of these interactions is crucial for understanding the physical properties of the crystalline material. mdpi.com

In the crystal structures of phthalonitrile derivatives, several types of intermolecular interactions are observed. For instance, in monocarboxylic acid substituted phthalonitriles, classical O–H···O and O–H···N hydrogen bonds are responsible for the formation of dimers and extended networks. researchgate.net In other derivatives, weak C–H···O and C–H···N hydrogen bonds play a significant role in the supramolecular assembly. researchgate.net

For a molecule like this compound, which lacks classical hydrogen bond donors, the crystal packing would be expected to be dominated by weaker interactions. These would likely include:

C–H···N hydrogen bonds: The nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors, interacting with the hydrogen atoms of the methyl group or the aromatic ring of neighboring molecules.

π–π stacking interactions: The aromatic phthalonitrile rings can stack on top of each other, contributing to the stability of the crystal lattice. The presence of the methyl group might influence the geometry of this stacking.

The study of these interactions in related structures, such as 4-(2-isopropyl-5-methylcyclohexyloxy)phthalonitrile, has shown the importance of π–π stacking in stabilizing the crystal structure. asianpubs.org A detailed analysis of the crystal structure of this compound would provide a definitive understanding of its supramolecular architecture.

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are crucial for characterizing the thermal properties and behavior of this compound-based resins and polymers. These methods provide essential data regarding the material's curing process, phase transitions, thermal stability, and thermomechanical performance.

Differential Scanning Calorimetry (DSC) for Curing and Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature. pslc.ws For phthalonitrile resins, DSC is instrumental in investigating curing reactions and identifying key transition temperatures.

The curing of phthalonitrile monomers is an exothermic process, which appears as a broad peak in a DSC scan. The temperature range and peak of this exotherm provide information about the curing window. For instance, studies on branched phthalonitrile resins cured with 4,4′-diaminodiphenyl sulfone (DDS) show curing exothermic peaks in the temperature range of 265-274 °C. researchgate.net The total heat released during this process (ΔH) is proportional to the extent of the reaction, allowing for the calculation of the degree of cure.

DSC is also used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. pslc.ws This is observed as a step-like change in the baseline of the DSC curve. pslc.ws For cured phthalonitrile polymers, the Tg is typically very high, reflecting their rigid network structure. Cured polymers have exhibited glass transitions in the range of 290–325°C. researchgate.net In some cases, the glass transition and the curing process can overlap. Temperature-modulated DSC (TM-DSC) can be employed to separate these thermal events, providing a clearer determination of the Tg by isolating the reversing heat flow signal associated with the glass transition from the non-reversing signal of the exothermic cure. netzsch.com

Table 1: Thermal Properties of Phthalonitrile-Based Resins from DSC Analysis

| Property | Value | Resin System |

|---|---|---|

| Curing Exotherm Peak | 265-274 °C | Branched phthalonitrile with DDS researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Degradation Behavior and Mechanism

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a critical technique for assessing the thermal stability of phthalonitrile polymers. The resulting data provides the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of non-volatile char residue at high temperatures.

Phthalonitrile polymers are known for their exceptional thermal and thermo-oxidative stability. cnrs.fr TGA studies show that these materials exhibit high decomposition temperatures. For example, a tetraphenylsilane-containing phthalonitrile polymer showed a 5% weight loss at 482–497°C in air and at 519–526°C under a nitrogen atmosphere. researchgate.net The atmosphere is a key variable; degradation typically occurs at lower temperatures in an oxidative environment (air) compared to an inert one (nitrogen). researchgate.net

The degradation of phthalonitrile resins under an inert atmosphere is a complex, multi-stage process. researchgate.netnih.gov Analysis of the evolved gases using coupled techniques like TGA-FTIR (Fourier Transform Infrared Spectroscopy) or TGA-MS (Mass Spectrometry) helps to elucidate the degradation mechanism. The thermal degradation of phthalonitrile foam occurs in three stages: an intermediate transition, decomposition of the polymer backbone, and subsequent carbonization. nih.gov Volatile products released during pyrolysis include water, ammonia (B1221849), hydrogen cyanide, methane, carbon monoxide, carbon dioxide, and various nitrogen-containing aromatic compounds. cnrs.frnih.gov

Table 2: TGA Data for Phthalonitrile Polymers

| Parameter | Value (Air) | Value (Nitrogen) | Resin System |

|---|---|---|---|

| Temperature at 5% Weight Loss | 482–497 °C | 519–526 °C | Tetraphenylsilane-containing phthalonitrile polymer researchgate.net |

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties